Cas no 1553867-87-0 ((5-Methoxypyrimidin-2-yl)methanamine)

(5-Methoxypyrimidin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-Methoxypyrimidin-2-yl)methanamine
- SB12718
-
- Inchi: 1S/C6H9N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3
- InChI Key: BPIGULHINMINAD-UHFFFAOYSA-N
- SMILES: O(C)C1C=NC(CN)=NC=1
Computed Properties
- Exact Mass: 139.075
- Monoisotopic Mass: 139.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
(5-Methoxypyrimidin-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08001-100MG |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 95% | 100MG |
¥ 1,610.00 | 2023-04-06 | |
Enamine | EN300-1665631-0.1g |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 0.1g |
$1091.0 | 2023-06-04 | ||
Enamine | EN300-1665631-10.0g |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 10g |
$9971.0 | 2023-06-04 | ||
Enamine | EN300-1665631-1000mg |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 1000mg |
$1240.0 | 2023-09-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08001-100mg |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 95% | 100mg |
¥1611.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08001-5g |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 95% | 5g |
¥19285.0 | 2024-04-24 | |
Chemenu | CM337324-1g |
(5-Methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 95%+ | 1g |
$1491 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08001-1G |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 95% | 1g |
¥ 6,428.00 | 2023-04-06 | |
Enamine | EN300-1665631-1.0g |
(5-methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 1g |
$1240.0 | 2023-06-04 | ||
Alichem | A089005628-1g |
(5-Methoxypyrimidin-2-yl)methanamine |
1553867-87-0 | 97% | 1g |
1,054.70 USD | 2021-06-01 |
(5-Methoxypyrimidin-2-yl)methanamine Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on (5-Methoxypyrimidin-2-yl)methanamine
(5-Methoxypyrimidin-2-yl)methanamine: A Comprehensive Overview
The compound with CAS No. 1553867-87-0, commonly referred to as (5-Methoxypyrimidin-2-yl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of (5-Methoxypyrimidin-2-yl)methanamine consists of a pyrimidine ring substituted with a methoxy group at the 5-position and an aminoethyl group at the 2-position, making it a unique scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of pyrimidine derivatives as promising candidates for the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that (5-Methoxypyrimidin-2-yl)methanamine exhibits potent anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The methoxy substitution at the 5-position plays a critical role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential toxicity.
In addition to its anti-inflammatory effects, (5-Methoxypyrimidin-2-yl)methanamine has shown remarkable antioxidant activity, as reported in a 2023 study published in *Free Radical Biology and Medicine*. The compound's ability to scavenge reactive oxygen species (ROS) makes it a potential candidate for combating oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions. Furthermore, its structural versatility allows for easy modification, enabling researchers to explore its potential in other therapeutic areas such as oncology and infectious diseases.
The synthesis of (5-Methoxypyrimidin-2-yl)methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in *Organic Process Research & Development* in 2023 detailed an efficient route for the large-scale production of this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis was found to significantly accelerate the reaction process, reducing production time while maintaining product quality.
From a pharmacological perspective, (5-Methoxypyrimidin-2-yl)methanamine has demonstrated selectivity towards specific molecular targets, making it an attractive lead compound for drug design. Preclinical studies conducted in 2023 revealed that the compound interacts with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby inhibiting their activity and reducing inflammation. These findings underscore the compound's potential as a safer alternative to existing anti-inflammatory drugs, which often come with adverse side effects.
Moreover, (5-Methoxypyrimidin-2-yl)methanamine has shown promise in modulating cellular signaling pathways associated with cancer progression. A study published in *Cancer Research* in 2023 highlighted its ability to inhibit the proliferation of cancer cells by targeting key oncogenic pathways such as PI3K/AKT and MAPK/ERK. The compound's selective cytotoxicity towards cancer cells suggests its potential as a chemotherapeutic agent with reduced systemic toxicity compared to conventional chemotherapy drugs.
In terms of material science applications, pyrimidine derivatives like (5-Methoxypyrimidin-2-yl)methanamine have been explored for their role in designing advanced materials with unique electronic properties. Research published in *Advanced Materials* in 2023 demonstrated that incorporating this compound into polymer-based materials enhances their conductivity and stability under harsh environmental conditions. This opens up new possibilities for its use in electronic devices and sensors.
From an environmental standpoint, the synthesis and application of (5-Methoxypyrimidin-2-yl)methanamine are considered eco-friendly due to the use of sustainable reagents and energy-efficient synthesis methods. The adoption of green chemistry principles during its production minimizes waste generation and reduces the carbon footprint associated with its manufacturing process.
In conclusion, (5-Methoxypyrimidin-2-yl)methanamine, with CAS No. 1553867-87-0, represents a versatile molecule with immense potential across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and pharmacological studies, positions it as a valuable asset in drug discovery and material science research. As ongoing investigations continue to uncover new applications for this compound, it is poised to make significant contributions to both scientific innovation and clinical practice.
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